2-(2-Carboxyethyl)phenylboronic acid

Vue d'ensemble

Description

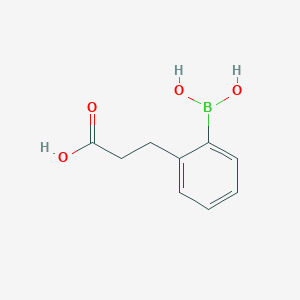

2-(2-Carboxyethyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H11BO4 and its molecular weight is 193.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-(2-Carboxyethyl)phenylboronic acid is serine proteases , such as trypsin and chymotrypsin . Serine proteases are a type of protease, a group of enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes.

Mode of Action

This compound functions as a reversible inhibitor of serine proteases . It acts by forming a covalent bond with the active site serine residue of the protease, thereby blocking its activity . This interaction results in the inhibition of the protease, preventing it from cleaving peptide bonds and thus altering the protein’s function.

Pharmacokinetics

Boronic acids are generally known to be stable and easy to handle , which could potentially influence their pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of serine proteases. This can result in the accumulation of proteins that would otherwise be degraded, potentially affecting various cellular processes. The specific effects can vary depending on the cell type and the particular serine protease being inhibited .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form a covalent bond with the serine residue . Additionally, factors such as temperature and the presence of other molecules can potentially influence the compound’s stability and efficacy.

Activité Biologique

2-(2-Carboxyethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique chemical structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and agricultural purposes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound features a phenyl ring substituted with a carboxyethyl group and a boronic acid functional group. The presence of the boron atom is crucial for its biological activity, particularly in forming reversible covalent bonds with diols, which is significant in drug delivery systems and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with the active site. This property is exploited in drug design, particularly for conditions involving dysregulated enzyme activity.

- Antifungal Activity : Similar compounds have shown broad-spectrum antifungal properties. For instance, studies on related boronic acids demonstrated their effectiveness against various plant pathogens by disrupting cellular functions and inducing oxidative stress within fungal cells .

- Drug Delivery Systems : The compound's ability to form complexes with glucose and other polyols makes it suitable for stimuli-responsive drug delivery systems. This characteristic enables controlled release mechanisms that can be triggered by changes in glucose concentration, making it particularly relevant for diabetes management .

Antifungal Activity

Research has indicated that boron-containing compounds exhibit significant antifungal activity. For example, a study evaluated the efficacy of various boronic acids against Botrytis cinerea, revealing that certain derivatives had lower effective concentrations (EC50 values) than traditional fungicides . While specific data on this compound is limited, its structural similarity suggests potential antifungal properties.

Drug Delivery Applications

In drug delivery research, phenylboronic acid derivatives have been utilized to create hydrogels that respond to glucose levels. A study highlighted the development of glucose-responsive hydrogels using phenylboronic acid moieties, demonstrating their ability to modulate insulin release based on glucose concentration . This application underscores the potential of this compound in diabetes treatment.

Inhibition of Lipid Biosynthesis

Recent investigations into boronic acids have shown their capacity to inhibit key enzymes involved in lipid biosynthesis. One study reported that a related compound effectively reduced the expression of genes associated with fatty acid and cholesterol synthesis in cultured cells . This finding suggests that this compound may also possess similar inhibitory effects on lipid metabolic pathways.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Synthetic Chemistry

Catalysis in Organic Reactions

2-(2-Carboxyethyl)phenylboronic acid serves as a catalyst in various organic reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which is a fundamental step in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the carboxyethyl group enhances its reactivity and solubility in aqueous environments, making it suitable for biological applications .

Peptide Synthesis

The compound has been utilized as a catalyst for dehydrative condensation reactions between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. This application is significant in developing novel pharmaceuticals where peptide bonds are essential.

Drug Delivery Systems

Glucose-Responsive Drug Delivery

One of the most promising applications of this compound is its integration into glucose-responsive drug delivery systems. These systems can release insulin or other drugs in response to glucose levels, making them particularly beneficial for diabetes management. The compound's ability to form reversible covalent bonds with diols (like glucose) allows for controlled drug release mechanisms .

Polymeric Nanomaterials

The incorporation of this compound into polymeric nanomaterials has led to advancements in targeted drug delivery systems. These materials can selectively interact with cancer cell markers, enhancing tumor targeting and penetration capabilities. This specificity improves the efficacy of cancer therapies while minimizing side effects on healthy tissues .

Diagnostic Applications

Biosensors

Phenylboronic acids, including this compound, have been extensively studied for their use in biosensors. Their ability to interact specifically with carbohydrates makes them ideal candidates for developing glucose sensors and other diagnostic tools. These biosensors can provide real-time monitoring of glucose levels in diabetic patients or detect specific biomarkers associated with various diseases .

Therapeutic Applications

Inhibition of Serine Proteases

The primary target of this compound is serine proteases such as trypsin and chymotrypsin. It acts as a reversible inhibitor, affecting various cellular processes by inhibiting protein degradation pathways. This mechanism has potential therapeutic implications in diseases where protease activity is dysregulated .

Cancer Therapy

Research indicates that phenylboronic acid derivatives may play a role in cancer therapy by targeting specific cancer cell markers and facilitating drug delivery directly to tumor sites. The enhanced selectivity provided by these compounds could lead to improved treatment outcomes with reduced systemic toxicity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Catalysis in organic reactions (e.g., Suzuki-Miyaura coupling), peptide synthesis |

| Drug Delivery Systems | Glucose-responsive materials for insulin delivery, targeted drug delivery systems |

| Diagnostic Applications | Development of biosensors for glucose monitoring and disease biomarker detection |

| Therapeutic Applications | Inhibition of serine proteases, potential use in cancer therapy |

Propriétés

IUPAC Name |

3-(2-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4,13-14H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXURCOFHUFAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.